molecular formula C12H23NO3 B8184857 Tert-butyl 3-hydroxycycloheptylcarbamate

Tert-butyl 3-hydroxycycloheptylcarbamate

Cat. No.: B8184857
M. Wt: 229.32 g/mol
InChI Key: HBWLTSDYLCAHDX-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxycycloheptylcarbamate is a carbamate derivative characterized by a seven-membered cycloheptane ring substituted with a hydroxyl group at the 3-position and a tert-butyl carbamate functional group. This compound is part of a broader class of tert-butyl carbamates, which are widely used as intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

IUPAC Name

tert-butyl N-(3-hydroxycycloheptyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-9-6-4-5-7-10(14)8-9/h9-10,14H,4-8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWLTSDYLCAHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydroxycycloheptylcarbamate typically involves the reaction of cycloheptanone with tert-butyl carbamate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-hydroxycycloheptylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptanone derivatives, while reduction can produce cycloheptylamine derivatives .

Scientific Research Applications

Tert-butyl 3-hydroxycycloheptylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxycycloheptylcarbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbamate group can undergo hydrolysis, releasing active intermediates that interact with biological pathways. These interactions can modulate various biochemical processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Tert-butyl 3-hydroxycycloheptylcarbamate with structurally related tert-butyl carbamates, focusing on molecular features, physical properties, and hazard profiles derived from the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Hazard Classification Stability/Reactivity
This compound Not provided C₁₂H₂₃NO₃ ~245.3 g/mol Hydroxycycloheptyl, carbamate Hypothesized: Moderate toxicity (see Notes) Likely stable under inert conditions
tert-Butyl (3-oxocyclopentyl)carbamate 167298-40-0 C₁₀H₁₇NO₃ 199.2 g/mol Oxocyclopentyl, carbamate No direct hazard data Stable; decomposes with strong acids
tert-Butyl (3-oxocyclohexyl)carbamate 885280-38-6 C₁₁H₁₉NO₃ 213.3 g/mol Oxocyclohexyl, carbamate Not classified as hazardous Stable; incompatible with oxidizers
tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate 1356087-56-3 C₂₃H₂₉N₃O₂ 379.5 g/mol Cyclobutyl, dibenzylamino H302, H315, H319, H335 (Acute toxicity, irritant) Reacts with strong bases/oxidizers
tert-Butyl (4-chlorophenethyl)carbamate 167886-56-8 C₁₃H₁₈ClNO₂ 255.7 g/mol Chlorophenethyl, carbamate Not hazardous Stable; no dangerous reactions reported

Key Observations:

Cycloheptane rings (7-membered) exhibit unique conformational flexibility compared to smaller rings (e.g., cyclopentane or cyclobutane), which could influence binding affinity in biological systems.

Oxo-substituted carbamates (e.g., 3-oxocyclopentyl derivatives) may decompose under acidic conditions, releasing flammable gases such as isobutylene.

Stability and Storage :

  • All tert-butyl carbamates require protection from moisture and strong acids to prevent decomposition.
  • Compounds with aromatic substituents (e.g., 4-chlorophenethyl) exhibit greater thermal stability compared to aliphatic derivatives.

Research Findings and Data Gaps

Synthetic Utility :

  • Tert-butyl carbamates are commonly used as protective groups for amines in peptide synthesis. The hydroxycycloheptyl variant could serve as a precursor for bioactive molecules targeting seven-membered ring receptors.

Toxicological Data: Limited data exist for the specific compound. However, analogous substances like tert-butyl alcohol (CAS 75-65-0) exhibit moderate flammability (flash point 11°C) and acute toxicity (OSHA PEL 100 ppm).

Notes and Precautions

  • Handling : Use personal protective equipment (PPE) such as nitrile gloves and vapor respirators, especially for compounds with undefined hazards.
  • Storage : Store in sealed containers under inert gas (e.g., nitrogen) to prevent hydrolysis.
  • Contradictions: Hazard classifications vary significantly even among structurally similar compounds. For example, tert-butyl (4-chlorophenethyl)carbamate is non-hazardous, whereas tert-butyl (3-(dibenzylamino)cyclobutyl)carbamate requires strict hazard controls.

Biological Activity

Tert-butyl 3-hydroxycycloheptylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanism of action, and relevant case studies of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H21NO3C_{11}H_{21}NO_3 and features a cycloheptyl ring along with a hydroxy group. This unique structure is critical for its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxy group can form hydrogen bonds, influencing the activity of various biological molecules. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to viral replication.
  • Receptor Interaction : It can bind to receptors, modulating signaling pathways that affect cellular responses.

Summary of Biological Activities

Research indicates that this compound exhibits several biological activities:

Activity TypeDescriptionReferences
AntiviralInhibits viral replication processes, particularly in hepatitis C virus models.
AnticancerInduces apoptosis in cancer cell lines by inhibiting key survival signaling pathways.
AntimicrobialShows effectiveness against various bacterial strains.
NeuroprotectiveProvides protective effects on neuronal cells in experimental models.

Antiviral Activity

In a study focused on the compound's antiviral properties, it was demonstrated that this compound effectively inhibited the activity of hepatitis C virus NS3 serine protease. This inhibition was linked to the compound's structural features that allow for effective binding at the enzyme's active site.

Anticancer Activity

A notable case study examined the effects of this compound on neuroblastoma cells. The compound significantly reduced cell viability through apoptosis induction. The mechanism involved the downregulation of critical survival pathways, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

This compound can be compared with other carbamate derivatives to illustrate its unique properties and potential applications:

Compound NameStructural FeaturesUnique Properties
Tert-Butyl N-hydroxycarbamateLacks cycloheptyl ringMore soluble in polar solvents
Tert-Butyl carbamateNo hydroxy groupLower reactivity due to lack of functional groups
Cycloheptyl carbamateContains cycloheptyl ring but no tert-butylDifferent reactivity profile

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